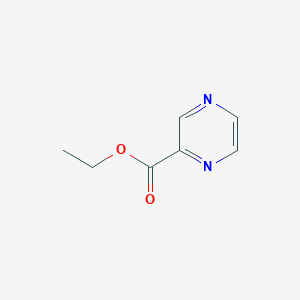
1,2-Dimethyldiazinan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyldiazinan-4-ol, also known as DMDO, is a heterocyclic organic compound that has been used in various scientific research applications. It is an oxidizing agent that has gained attention due to its unique properties and potential for use in organic synthesis.
Mechanism Of Action
1,2-Dimethyldiazinan-4-ol acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of the corresponding oxidized product. The reaction mechanism involves the formation of a nitrogen-oxygen bond, which is then cleaved to form the oxidized product.
Biochemical And Physiological Effects
1,2-Dimethyldiazinan-4-ol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and can cause skin and eye irritation upon contact. 1,2-Dimethyldiazinan-4-ol should be handled with care and appropriate safety measures should be taken.
Advantages And Limitations For Lab Experiments
1,2-Dimethyldiazinan-4-ol has several advantages as an oxidizing agent in organic synthesis. It is a mild and selective oxidizing agent that can be used in various reaction conditions. 1,2-Dimethyldiazinan-4-ol is also easy to handle and store. However, it has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research and application of 1,2-Dimethyldiazinan-4-ol. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another potential direction is the exploration of new applications of 1,2-Dimethyldiazinan-4-ol in organic synthesis. Additionally, further studies on the biochemical and physiological effects of 1,2-Dimethyldiazinan-4-ol are needed to ensure safe handling and use in laboratory settings.
Synthesis Methods
1,2-Dimethyldiazinan-4-ol can be synthesized using various methods, including the reaction of dimethylamine and nitric oxide, or the reaction of dimethylamine and nitrous acid. The latter method is preferred due to its simplicity and effectiveness. The reaction takes place at room temperature and produces a high yield of 1,2-Dimethyldiazinan-4-ol.
Scientific Research Applications
1,2-Dimethyldiazinan-4-ol has been used in various scientific research applications, including as an oxidizing agent in organic synthesis. It has been found to be effective in the oxidation of alcohols, alkenes, and sulfides. 1,2-Dimethyldiazinan-4-ol has also been used in the synthesis of various heterocyclic compounds.
properties
CAS RN |
132846-57-2 |
|---|---|
Product Name |
1,2-Dimethyldiazinan-4-ol |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,2-dimethyldiazinan-4-ol |
InChI |
InChI=1S/C6H14N2O/c1-7-4-3-6(9)5-8(7)2/h6,9H,3-5H2,1-2H3 |
InChI Key |
LVNCVRHFVVHJLR-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)O |
Canonical SMILES |
CN1CCC(CN1C)O |
synonyms |
4-Pyridazinol,hexahydro-1,2-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylbenz[a]anthracene](/img/structure/B134967.png)






![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)


![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)